molecular formula C12H14Cl3NO4S B563961 2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide CAS No. 1322625-10-4

2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

Cat. No.: B563961
CAS No.: 1322625-10-4
M. Wt: 374.657
InChI Key: JDISIWJQLYRKTJ-QVDQXJPCSA-N
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Description

Key Structural Differences

Feature Target Compound Florfenicol Thiamphenicol
α-substituents 2,2-dichloroacetamide 2,2-dichloroacetamide 2,2-dichloroacetamide
Propanol substituent 3-chloro, 1-hydroxy 3-fluoro, 1-hydroxy 2-hydroxy, 1-hydroxymethyl
Aromatic substituent 4-methylsulfonylphenyl 4-methylsulfonylphenyl 4-methylsulfonylphenyl
Key functional groups Chlorine (propanol), hydroxyl Fluorine (propanol), hydroxyl Hydroxymethyl (propanol), hydroxyl

Florfenicol replaces the chlorine atom on the propanol group with fluorine, enhancing lipophilicity and metabolic stability. Thiamphenicol features a hydroxymethyl group instead of a chlorine, altering hydrogen-bonding capacity.

Crystallographic Characterization and Conformational Dynamics

While direct crystallographic data for the target compound are limited, insights can be drawn from analogous structures:

Structural Analogues

  • Thiamphenicol :

    • Crystal System : Orthorhombic (P212121) with unit cell parameters a = 17.346 Å, b = 15.341 Å, c = 5.790 Å.
    • Key Features : Intramolecular hydrogen bonds between the hydroxymethyl oxygen and acetamide carbonyl, stabilizing the conformation.
  • Florfenicol :

    • Polymorphism : Two forms (A and B) with distinct thermodynamic stabilities. Form A is more stable, with a higher melting point (ΔH = 134.4 kJ/mol).
    • Conformational Flexibility : The fluorine atom on the propanol group reduces steric hindrance, allowing rotational freedom around the C3-C4 bond.

Inferred Properties for the Target Compound

  • Hydrogen-Bonding Networks : The hydroxyl group on the propanol moiety likely participates in intermolecular hydrogen bonds, similar to thiamphenicol.
  • Steric Effects : The 3-chloro substituent may restrict rotational flexibility compared to fluorfenicol’s 3-fluoro group, influencing crystal packing.

Electronic Structure Modeling via Density Functional Theory (DFT)

DFT studies on related compounds provide a framework for analyzing electronic properties:

Key Findings from Computational Analyses

  • Reactant Behavior :

    • Chlorine Substituents : Electron-withdrawing chlorine atoms on the acetamide group polarize the carbonyl, enhancing electrophilicity.
    • Propanol Group : The 3-chloro substituent increases inductive effects, stabilizing negative charges during nucleophilic attacks.
  • Defluorination Pathways (Florfenicol Analogue) :

    • Mechanistic Insights : Dechlorination precedes defluorination, as chlorine removal enhances nucleophilic attack at the fluorine site.
    • Transition States : DFT calculations reveal that hydrolysis of deschlorinated intermediates is favored due to reduced steric and electronic constraints.

Predicted Reactivity Trends

Parameter Target Compound Florfenicol
Nucleophilic Susceptibility High (polarized carbonyl) Moderate (fluorine’s inductive effect)
Hydrolytic Stability Moderate (chlorine’s electron withdrawal) High (fluorine’s stability)

These models suggest the target compound may undergo hydrolysis or nucleophilic substitution, with reactivity influenced by the interplay of chlorine and hydroxyl groups.

Properties

IUPAC Name

2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDISIWJQLYRKTJ-QVDQXJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CCl)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CCl)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C12H14Cl2N2O4S
  • Molecular Weight : 335.22 g/mol
  • CAS Number : 73231-34-2
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It exhibits significant activity against specific targets, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
  • Antineoplastic Activity : Studies have indicated that it may possess anti-cancer properties by inducing apoptosis in cancer cell lines, particularly through mitochondrial pathways. For example, it has been reported to alter mitochondrial membrane potential and induce markers of cell death in certain cancer models .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
AnticancerInduced apoptosis in HT-29 and TK-10 cell lines with EC50 values < 5 µM.
Anti-inflammatoryInhibited COX and LOX activities by >70% at concentrations of 10 µM.
Enzyme InhibitionSignificant reduction in beta-glucuronidase release from neutrophils at 5 µM.

Case Study 1: Anticancer Efficacy

In a comparative study involving various derivatives, this compound was tested against several cancer cell lines. It demonstrated potent cytotoxic effects, particularly against colorectal cancer cells (HT-29), with an observed IC50 value of approximately 3 µM. The mechanism was linked to the activation of caspase pathways and subsequent apoptosis.

Case Study 2: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Administered at a dosage of 10 mg/kg body weight, it significantly reduced paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6) compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights structural variations among phenicol antibiotics:

Compound Name R1 (Propanolamine Chain) R2 (Aromatic Ring) Key Modifications
Chloramphenicol -OH, -CH₂OH 4-Nitrophenyl Nitro group enhances broad-spectrum activity but increases toxicity
Thiamphenicol -OH, -CH₃ 4-Methylsulfonylphenyl Methylsulfonyl improves solubility; lacks fluorine
Florfenicol -F, -CH₃ 4-Methylsulfonylphenyl Fluorine substituent reduces bacterial resistance and toxicity
Target Compound -Cl, -CH₃ 4-Methylsulfonylphenyl Chlorine substituent may alter potency and metabolic stability

Pharmacokinetic and Environmental Impact

  • Chloramphenicol : Rapidly metabolized to inactive compounds but persists in aquatic environments, inhibiting microalgal growth (e.g., Skeletonema, Chlorella) .
  • Florfenicol : Longer half-life due to fluorine’s resistance to enzymatic degradation. Environmental studies show moderate toxicity to aquatic organisms .
  • Target Compound : The methylsulfonyl group may improve water solubility, while chlorine’s electronegativity could influence binding to the 50S ribosomal subunit. Environmental persistence requires further study.

Preparation Methods

Nucleophilic Acetylation of Amino Alcohol Intermediates

The core structure is constructed via acetylation of a chiral amino alcohol intermediate. A 4-methylsulfonylphenyl-bearing amino alcohol, synthesized through asymmetric epoxidation or kinetic resolution, reacts with 2,2-dichloroacetyl chloride under controlled conditions. In a representative protocol, the amino alcohol is dissolved in dichloromethane at -20°C, followed by dropwise addition of dichloroacetyl chloride and triethylamine to facilitate amide bond formation. The stereochemical integrity of the (1R)-configuration is preserved by maintaining low temperatures (-25°C to -20°C) and inert atmospheres.

Key Data:

ParameterValueSource
SolventDichloromethane
Temperature-25°C to -20°C
Reaction Time30–40 minutes
Yield85–92% (crude)

Halogenation Strategies for Dichloro Substituents

The 2,2-dichloroacetamide moiety is introduced via two approaches:

  • Direct Chlorination: Treatment of N-acetylated intermediates with chlorine gas or sulfuryl chloride (SO₂Cl₂) in non-polar solvents.

  • Stepwise Halogenation: Sequential addition of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) followed by chloro substitution. For example, bromination of a methylthio intermediate with NBS precedes displacement with chloride ions to install the dichloro group.

Comparative Analysis:

MethodAdvantagesLimitations
Direct ChlorinationHigh atom economyRisk of over-chlorination
Stepwise HalogenationBetter regiocontrolAdditional purification steps

Functionalization of the 4-Methylsulfonylphenyl Group

Sulfonation and Oxidation Sequences

The 4-methylsulfonylphenyl group is typically introduced via sulfonation of a phenyl precursor. Thioether intermediates (e.g., 4-methylthiophenyl derivatives) are oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic media. For instance, stirring 4-methylthiophenylacetamide with mCPBA in dichloromethane at 0°C for 5 hours achieves full oxidation to the sulfone.

Optimization Insights:

  • Oxidant Efficiency: mCPBA (3 equivalents) achieves >95% conversion, whereas H₂O₂ requires longer reaction times (12–24 hours).

  • Solvent Impact: Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The (1R)-configuration is secured using chiral catalysts or resolved via diastereomeric salt formation. In one patent, (R)-BINOL-phosphoric acid catalyzes the asymmetric epoxidation of a prochiral allylic alcohol, yielding the desired enantiomer with 88% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) separates enantiomers via kinetic hydrolysis.

Case Study:

ParameterValueSource
Catalyst(R)-BINOL-phosphoric acid
ee88%
Resolution AgentLipase PS-30

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 4:1 v/v). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity, while ¹H NMR and LC-MS validate structural integrity.

Analytical Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.47 (s, 3H, CH₃), 3.07 (s, 3H, SO₂CH₃), 5.21 (s, 1H, OH).

  • LC-MS (ESI+): m/z 374.67 [M+H]⁺, matching C₁₂H₁₄Cl₃NO₄S.

Industrial-Scale Production Protocols

Pilot Plant Adaptations

Scaled-up syntheses employ continuous flow reactors for acetylation and halogenation steps, enhancing reproducibility. For example, a 50 kg batch uses a plug-flow reactor at -20°C with in-line IR monitoring to track dichloroacetyl chloride consumption. Post-reaction, extraction with methyl tert-butyl ether (MTBE) and crystallization from diethyl ether yield >99% purity.

Process Metrics:

MetricValueSource
Batch Size50 kg
Purity>99% (HPLC)
Crystallization SolventDiethyl ether

Emerging Methodologies and Innovations

Photocatalytic Chlorination

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) for selective C-Cl bond formation, minimizing halogen waste. Preliminary data show 75% yield under mild conditions (25°C, 12 hours).

Biocatalytic Approaches

Engineered transaminases and ketoreductases enable enantioselective synthesis of the amino alcohol precursor, achieving 95% ee in microbial whole-cell systems .

Q & A

Q. Reactivity Table :

Functional GroupReaction TypeExample Reagents
ChloroSNArKOH, NH3
AcetamideHydrolysisH2SO4, H2O
HydroxylOxidationPCC, Dess-Martin

Basic: How can Design of Experiments (DoE) improve synthesis efficiency?

Answer:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio) .

  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors like reaction time and catalyst loading .

  • Example DoE Setup :

    FactorLow LevelHigh Level
    Temp50°C70°C
    Time8h16h

Outcome : Reduced experimental runs by 60% while achieving >80% yield .

Advanced: What strategies mitigate challenges in scaling up laboratory synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Solvent Recovery Systems : Reduce costs and waste by recycling DMSO or acetonitrile via distillation .
  • Safety Protocols : Address exothermic risks (e.g., chlorination steps) using controlled addition and cooling jackets .

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